molecular formula C18H21NO5 B000061 Unsevine CAS No. 4838-99-7

Unsevine

Cat. No.: B000061
CAS No.: 4838-99-7
M. Wt: 331.4 g/mol
InChI Key: IUBHYAMIHZYNMV-AVEIZBFRSA-N
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Description

Unsevine is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol. This compound is known for its unique structure, which includes a methylenedioxy group and a methoxy group, contributing to its distinct chemical properties .

Preparation Methods

Unsevine can be synthesized through various synthetic routes. One common method involves the use of preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield this compound. Industrial production methods may include large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

Unsevine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the mass spectrometric investigation of this compound has shown that it can undergo hydrogenation, leading to the formation of different products . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In chemistry, it is used as a reference compound in mass spectrometric studies to understand the behavior of alkaloids . In biology, Unsevine has been studied for its potential anti-inflammatory and analgesic properties. In medicine, it may have applications in the development of new therapeutic agents. In industry, this compound is used in the synthesis of other complex molecules and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Unsevine involves its interaction with specific molecular targets and pathways. It acts directly on the central nervous system, inhibiting the reaction of orientation, prolonging the action of soporifics, enhancing the effects of analgesics, and preventing convulsions. The molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interacts with neurotransmitter receptors and ion channels in the brain.

Comparison with Similar Compounds

Unsevine is structurally similar to other alkaloids such as ungerine, hippeastrine, and lycorine . These compounds share common structural features, including the presence of methylenedioxy and methoxy groups. this compound is unique due to its specific stereochemistry and the presence of a cis linkage between the B and C rings . This unique structure contributes to its distinct chemical and biological properties.

Similar Compounds

  • Ungerine
  • Hippeastrine
  • Lycorine
  • Galanthamine
  • Tazettine
  • Pancratine

This compound’s unique structure and properties make it a valuable compound for scientific research and industrial applications. Its potential therapeutic effects and applications in various fields continue to be explored, making it an exciting area of study for researchers.

Properties

IUPAC Name

(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHYAMIHZYNMV-AVEIZBFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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